[(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline
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Overview
Description
[(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline is a chemical compound that features a sulfonyl group attached to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with indoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent indoline.
Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Indoline.
Substitution: Various substituted indoline derivatives depending on the reagents used.
Scientific Research Applications
[(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The indoline ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(2,3,5,6-Tetramethylphenyl)sulfonyl]methionine
- [(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine
- [(2,3,5,6-Tetramethylphenyl)sulfonyl]valine
Uniqueness
[(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline is unique due to the presence of both the sulfonyl group and the indoline ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21NO2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO2S/c1-12-11-13(2)15(4)18(14(12)3)22(20,21)19-10-9-16-7-5-6-8-17(16)19/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
GLNJGYWLQSBXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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